4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate
Overview
Description
4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a benzoxazole moiety, a phenylcarbamoyl group, and an acetate ester.
Preparation Methods
The synthesis of 4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring . The resulting benzoxazole intermediate is then reacted with 3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl isocyanate to introduce the phenylcarbamoyl group. Finally, the acetate ester is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial or fungal cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-{[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate can be compared with other benzoxazole derivatives, such as:
4-(5-Methyl-1,3-benzoxazol-2-yl)phenylamine: This compound has a similar benzoxazole core but lacks the phenylcarbamoyl and acetate groups, resulting in different biological activities.
3-(5-Methyl-1,3-benzoxazol-2-yl)phenylamine: Another derivative with a similar structure but different functional groups, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-6-11-21-20(12-14)25-23(29-21)17-4-3-5-18(13-17)24-22(27)16-7-9-19(10-8-16)28-15(2)26/h3-13H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBXMUONJOABD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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